REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)N.[CH3:9][O:10][CH2:11][C:12](=O)[CH3:13]>C(O)C>[CH3:9][O:10][C:11]1[C:8]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[NH:1][C:12]=1[CH3:13]
|
Name
|
|
Quantity
|
68 mmol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
68 mmol
|
Type
|
reactant
|
Smiles
|
COCC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( 60-80 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in diethylene glycol
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1,5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride
|
Type
|
CUSTOM
|
Details
|
gave an black oily residue which
|
Type
|
ADDITION
|
Details
|
was treated
|
Type
|
CUSTOM
|
Details
|
After decanting the solvent
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the precipitated product filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(NC2=NC=CC=C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |